molecular formula C12H20Cl2N2O B2586843 4-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride CAS No. 2197062-52-3

4-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride

Cat. No. B2586843
CAS RN: 2197062-52-3
M. Wt: 279.21
InChI Key: YSEDBGJBEZONPI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O and a molecular weight of 279.206 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring substituted with a 4-methoxybenzyl group. The InChI code for this compound is 1S/C12H17NO.ClH/c1-14-12-4-2-10 (3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H .


Chemical Reactions Analysis

As a 4-aryl piperidine, this compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

This compound is a solid . Its standard molar enthalpies of combustion, sublimation, and formation have been determined .

Scientific Research Applications

Kinetics and Mechanisms of Reactions

  • Study on Reaction Kinetics : The compound has been investigated for its reaction kinetics and mechanisms, particularly in the context of its interactions with alicyclic amines. Research has shown that compounds similar to 4-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride exhibit specific reaction patterns when interacting with secondary alicyclic amines, suggesting its potential utility in understanding reaction kinetics and designing novel synthetic pathways (Castro et al., 2001).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : There's research on derivatives of piperidine, including compounds structurally related to this compound, showing antimicrobial activities. These findings highlight its relevance in developing new antimicrobial agents with potential applications in treating infectious diseases (Bektaş et al., 2007).

Synthesis and Catalysis

  • Role in Synthesis of Natural Products : Research on the synthesis of natural products, such as alkaloids, often involves compounds like this compound as intermediates or key components. This highlights its importance in the field of organic synthesis and the development of new synthetic methods for complex molecules (Csatayová et al., 2010).

Pharmacological Research

  • Discovery of G Protein-Biased Ligands : Compounds related to this compound have been explored for their pharmacological properties, particularly as G protein-biased ligands at dopamine receptors. This research provides insights into the design of novel therapeutics for psychiatric disorders (Möller et al., 2017).

Chemical Reactivity and Biological Evaluation

  • Chemical Reactivity and Biological Applications : The chemical reactivity of structurally similar compounds has been extensively studied, leading to the synthesis of novel compounds with significant biological activities. This research underscores the compound's potential as a precursor in synthesizing biologically active molecules with therapeutic applications (Farouk et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible, corrosive hazardous material .

Mechanism of Action

It’s worth noting that “4-(4-methoxyphenyl)piperidin-4-amine dihydrochloride” is a 4-aryl piperidine . Piperidines are a class of organic compounds with diverse biological activities. They are often used in drug discovery and development due to their versatile chemical structures that can interact with various biological targets.

In the context of PROTAC (Proteolysis-Targeting Chimeras) development, 4-aryl piperidines like “this compound” can serve as semi-flexible linkers . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

properties

IUPAC Name

4-(4-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-11-4-2-10(3-5-11)12(13)6-8-14-9-7-12;;/h2-5,14H,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDBGJBEZONPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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